molecular formula C15H14N2O3 B2388504 1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1394682-76-8

1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2388504
CAS No.: 1394682-76-8
M. Wt: 270.288
InChI Key: FSHYYXSQNAROFC-UHFFFAOYSA-N
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Description

1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring a furan ring, a hydroxyphenyl group, and a pyrazole ring

Mechanism of Action

Target of Action

Furan derivatives are known to have a wide range of biological and pharmacological properties , suggesting that they may interact with multiple targets.

Mode of Action

Furan derivatives are known to exhibit a variety of therapeutic benefits, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects . These effects suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of therapeutic benefits associated with furan derivatives , it is likely that this compound influences multiple biochemical pathways.

Pharmacokinetics

It’s important to note that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.

Result of Action

The wide range of therapeutic benefits associated with furan derivatives suggests that this compound may have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability in water could affect its bioavailability . Additionally, the compound’s photoreactivity could also be influenced by environmental factors such as light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and furan-containing molecules. Examples are:

  • 1-(3-(furan-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
  • 1-(3-(furan-2-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Uniqueness

The uniqueness of 1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(18)17-14(11-4-6-12(19)7-5-11)9-13(16-17)15-3-2-8-20-15/h2-8,14,19H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHYYXSQNAROFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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